molecular formula C5H12N2O B14638979 1,4-Oxazepin-4(5H)-amine, tetrahydro- CAS No. 55793-63-0

1,4-Oxazepin-4(5H)-amine, tetrahydro-

Cat. No.: B14638979
CAS No.: 55793-63-0
M. Wt: 116.16 g/mol
InChI Key: MFBDFUFOGYJPGR-UHFFFAOYSA-N
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Description

1,4-Oxazepin-4(5H)-amine, tetrahydro- is a heterocyclic compound that contains a seven-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Oxazepin-4(5H)-amine, tetrahydro- can be synthesized through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives . Another method involves the use of the Mitsunobu reaction followed by sequential cyclization to obtain various tricyclic fused benzoxazinyl-oxazolidinones .

Industrial Production Methods

Industrial production methods for 1,4-Oxazepin-4(5H)-amine, tetrahydro- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepin-4(5H)-amine, tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,4-Oxazepin-4(5H)-amine, tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Oxazepin-4(5H)-amine, tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Oxazepin-4(5H)-amine, tetrahydro- is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

55793-63-0

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

1,4-oxazepan-4-amine

InChI

InChI=1S/C5H12N2O/c6-7-2-1-4-8-5-3-7/h1-6H2

InChI Key

MFBDFUFOGYJPGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)N

Origin of Product

United States

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